molecular formula C11H15BrO3 B8481562 2-Bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene

2-Bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene

Cat. No. B8481562
M. Wt: 275.14 g/mol
InChI Key: OKEFZJXAJUFVBF-UHFFFAOYSA-N
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Patent
US07157491B2

Procedure details

To a 2 L round bottom flask was added PPA (3 g), anhydrous chlorobenzene (1.0 L) and the mixture was brought to reflux followed by the slow addition of 2-bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene (22.9 g, 83.3 mmol) in chlorobenzene (200 ml) by addition funnel over a 2 h period. The reaction was then cooled and passed through a silica plug (washed with chlorobenzene) and concentrated to a mixture of product plus 4-iodo-2-methylphenol. Column chromatography (10% EtOAc/hexane) afforded 11.54 g (66%) of product as a clear oil: 1H NMR (300 MHz, DMSO-d6): δ 2.40 (3H, s), 7.02 (1H, d, J=2.2 Hz), 7.39 (1H, s), 7.45 (1H, s), 8.07 (1H, d, J=2.2 Hz).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][CH:11](OC)OC>ClC1C=CC=CC=1>[Br:1][C:2]1[C:3]2[O:9][CH:10]=[CH:11][C:4]=2[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)OCC(OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a mixture of product plus 4-iodo-2-methylphenol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2C=COC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.54 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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